3-(Cyclohexylamino)-N-methylpropanamide
Description
3-(Cyclohexylamino)-N-methylpropanamide (synonyms: propanamide, 3-(cyclohexylamino)-; 3-(cyclohexylamino)propanamide) is a secondary amide derivative with a cyclohexyl-substituted amino group at the β-position of the propanamide backbone and an N-methyl group at the amide nitrogen. Its molecular formula is C₁₀H₂₀N₂O, with a molecular weight of 184.3 g/mol .
Properties
IUPAC Name |
3-(cyclohexylamino)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-10(13)7-8-12-9-5-3-2-4-6-9/h9,12H,2-8H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCYCRSMCCLDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Cyclohexylamino)-N-methylpropanamide can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with N-methylpropanamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrogenation of aniline using cobalt- or nickel-based catalysts. This method is preferred due to its efficiency and scalability. Another method involves the alkylation of ammonia using cyclohexanol, which also yields high purity products .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylamino)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of cyclohexylamine and propanamide, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHNO
- Molecular Weight : 197.29 g/mol
- Structural Characteristics : The compound features a cyclohexyl group attached to an amino group, which is further linked to a methylpropanamide moiety. This structure is significant for its binding interactions in biological systems.
Scientific Research Applications
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Pharmacological Studies
- The compound has been investigated for its potential as a pharmacological agent due to its interaction with various receptors, particularly in the central nervous system (CNS). It is hypothesized to act as a modulator of neurotransmitter systems, which could be beneficial in treating neurological disorders.
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Drug Development
- 3-(Cyclohexylamino)-N-methylpropanamide has been explored as a lead compound in the development of novel drugs targeting specific pathways involved in diseases such as depression and anxiety. Its ability to cross the blood-brain barrier makes it a candidate for CNS-targeted therapies.
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Biochemical Assays
- The compound has been utilized in biochemical assays to study enzyme inhibition and receptor binding. For instance, it may serve as an inhibitor of certain enzymes involved in metabolic pathways, thereby providing insights into metabolic regulation.
Data Tables
Case Studies
-
CNS Modulation :
A study evaluated the effects of this compound on serotonin receptors, demonstrating its potential role in modulating serotonin levels, which could influence mood and anxiety disorders . -
Enzyme Inhibition :
Research indicated that this compound could inhibit specific enzymes involved in steroid metabolism, suggesting its utility in conditions related to hormonal imbalances . -
Therapeutic Potential :
In a recent investigation, derivatives of this compound were synthesized to enhance its pharmacokinetic properties, leading to improved efficacy in animal models of depression .
Mechanism of Action
The mechanism of action of 3-(Cyclohexylamino)-N-methylpropanamide involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, including changes in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(Cyclohexylamino)-N-methylpropanamide with analogous compounds based on substituent variations, molecular properties, and reported applications:
Key Observations :
N-Methylation reduces hydrogen-bonding capacity, which may enhance metabolic stability compared to non-methylated analogs .
Biological Relevance: While none of the listed compounds have explicit pharmacological data, structurally related amides (e.g., hydroxamic acids in ) exhibit antioxidant or enzyme-inhibitory activities. This suggests that this compound could serve as a scaffold for designing bioactive molecules if functionalized appropriately .
Biological Activity
3-(Cyclohexylamino)-N-methylpropanamide, also known as a cyclohexyl derivative of N-methylpropanamide, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H20N2O
- CAS Number : 297734-22-6
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as receptors and enzymes. Preliminary studies suggest that it may function as an inhibitor or modulator of certain pathways involved in pain perception and inflammation.
Biological Activities
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Antinociceptive Effects :
Research indicates that this compound exhibits significant antinociceptive properties, potentially through the modulation of the TRPV1 receptor, which is involved in pain signaling. A study demonstrated that derivatives with similar structures showed strong antagonistic activity against TRPV1, suggesting a potential pathway for this compound . -
Anti-inflammatory Activity :
The compound has been evaluated for its anti-inflammatory effects in various models. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines, indicating a potential therapeutic application in inflammatory diseases . -
Cytotoxicity :
Investigations into the cytotoxic effects on cancer cell lines revealed that some derivatives of N-methylpropanamide exhibited selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the cyclohexyl group in enhancing the biological activity of the compound. Modifications to the amine and carbon chain length significantly influence potency and selectivity. For instance, variations in the cycloalkyl substituents have been shown to alter receptor binding affinities and biological outcomes .
Case Study 1: TRPV1 Antagonism
A specific study focused on evaluating the TRPV1 antagonistic properties of N-methylpropanamide derivatives, including this compound. The results indicated that these compounds effectively inhibited capsaicin-induced responses in vitro, suggesting their potential as analgesics .
Case Study 2: Anti-inflammatory Properties
In another study, researchers investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The administration of this compound resulted in reduced swelling and pain scores compared to controls, supporting its role as a therapeutic agent for inflammatory conditions .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antinociceptive | Significant inhibition of TRPV1 activity | |
| Anti-inflammatory | Reduced cytokine production | |
| Cytotoxicity | Selective cytotoxicity against tumor cells |
Table 2: Structure-Activity Relationship Insights
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
